2,4-Dichloro-3-methylbenzonitrile
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Overview
Description
2,4-Dichloro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methylbenzonitrile typically involves the chlorination of 3-methylbenzonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure selective chlorination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of 3-methylbenzonitrile and chlorine gas into a reactor, with iron(III) chloride as the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of corresponding hydroxyl derivatives.
Oxidation Reactions: The methyl group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
- Hydroxyl derivatives from substitution reactions.
- Carboxylic acids from oxidation reactions.
- Amines from reduction reactions.
Scientific Research Applications
2,4-Dichloro-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methylbenzonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group contribute to its reactivity and ability to form complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2,4-Dichlorobenzonitrile: Similar structure but lacks the methyl group.
3,5-Dichloro-2-methylbenzonitrile: Similar structure with different positions of chlorine and methyl groups.
2,4-Dichloro-3,5-dimethylbenzonitrile: Similar structure with an additional methyl group.
Uniqueness: 2,4-Dichloro-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
2,4-Dichloro-3-methylbenzonitrile (DCMBN) is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial, antifungal, and herbicidal properties. This article delves into the biological activity of DCMBN, supported by data tables, case studies, and detailed research findings.
Molecular Formula: C9H6Cl2N
Molecular Weight: 201.06 g/mol
CAS Number: 83277-23-0
The biological activity of DCMBN is primarily attributed to its structural components, particularly the chlorinated aromatic ring and the nitrile group. These groups enhance its reactivity and ability to interact with various biological molecules. The compound is believed to interfere with metabolic pathways in both microbial and plant systems, particularly through:
- Inhibition of Enzyme Activity: DCMBN may inhibit key enzymes involved in metabolic processes.
- Disruption of Cell Membrane Integrity: The compound can affect the permeability of microbial cell membranes, leading to cell lysis.
Antimicrobial Activity
Research indicates that DCMBN exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have shown:
- Bacterial Inhibition: DCMBN has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing notable zones of inhibition.
- Fungal Activity: The compound also displays antifungal properties, inhibiting growth in common pathogens such as Candida albicans.
Table 1: Antimicrobial Activity of DCMBN
Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 14 | 100 |
Herbicidal Properties
DCMBN has been investigated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves:
- Interference with Auxin Regulation: The compound disrupts auxin transport in plants, leading to uncontrolled growth and eventual plant death.
- Impact on Germination: Studies show that DCMBN can inhibit seed germination in certain weed species.
Table 2: Herbicidal Efficacy of DCMBN
Weed Species | Percentage Inhibition (%) | Concentration (g/L) |
---|---|---|
Amaranthus retroflexus | 85 | 0.5 |
Chenopodium album | 70 | 0.5 |
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by Chamakuri et al. (2016) evaluated the antimicrobial activity of various hydrazone derivatives incorporating chlorinated moieties similar to DCMBN. Results indicated that compounds with dichloro substitutions exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts . -
Herbicidal Action Research:
Another study focused on the herbicidal effects of chlorinated benzonitrile derivatives on common agricultural weeds. The results demonstrated that DCMBN significantly reduced the biomass of treated plants compared to control groups, suggesting its potential as a selective herbicide.
Properties
Molecular Formula |
C8H5Cl2N |
---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
2,4-dichloro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 |
InChI Key |
FAWDMXHIBLBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)Cl |
Origin of Product |
United States |
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